9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one

acyclonucleoside synthesis ammonolysis acyclovir production

9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one (CAS 75128-77-7) is a 2-methylthio-substituted hypoxanthine acyclonucleoside. It shares the 9‑(2‑hydroxyethoxymethyl) side‑chain that defines the acyclovir pharmacophore but differs fundamentally from acyclovir at the 2‑position: a methylsulfanyl group replaces the 2‑amino group, converting the heterocycle from a guanine to a hypoxanthine base.

Molecular Formula C9H12N4O3S
Molecular Weight 256.28 g/mol
CAS No. 75128-77-7
Cat. No. B12923046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one
CAS75128-77-7
Molecular FormulaC9H12N4O3S
Molecular Weight256.28 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(C(=O)N1)N=CN2COCCO
InChIInChI=1S/C9H12N4O3S/c1-17-9-11-7-6(8(15)12-9)10-4-13(7)5-16-3-2-14/h4,14H,2-3,5H2,1H3,(H,11,12,15)
InChIKeyOYOUFKMYGOACSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide for 9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one (CAS 75128-77-7)


9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one (CAS 75128-77-7) is a 2-methylthio-substituted hypoxanthine acyclonucleoside [1]. It shares the 9‑(2‑hydroxyethoxymethyl) side‑chain that defines the acyclovir pharmacophore but differs fundamentally from acyclovir at the 2‑position: a methylsulfanyl group replaces the 2‑amino group, converting the heterocycle from a guanine to a hypoxanthine base [2]. This single substitution alters hydrogen‑bonding capacity, tautomeric preference, and reactivity, making the compound a strategic intermediate in acyclonucleoside synthesis rather than a direct antiviral end‑product.

Why 2-Substituted Acyclonucleosides Cannot Be Interchanged with Acyclovir or its Direct Precursors


The 2‑position of the purine ring governs both biological target recognition and the chemical handle available for downstream derivatisation. Acyclovir (2‑amino‑9‑[(2‑hydroxyethoxy)methyl]guanine) relies on the 2‑amino group for recognition by viral thymidine kinase and for hydrogen‑bonding to DNA polymerase [1]. Replacing the 2‑amino group with a methylsulfanyl group abolishes these interactions, converting the molecule into a hypoxanthine‑based scaffold that is not recognised by herpesvirus kinases [2]. Conversely, the methylsulfanyl group serves as a superior leaving group for ammonolysis, enabling a divergent synthetic route to acyclovir and its 2‑substituted analogues that is inaccessible from the 2‑amino or 2‑hydroxy precursors [3].

Quantitative Comparator Evidence for 9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one


Divergent Intermediate: Single‑Step Ammonolysis to Acyclovir versus Multi‑Step Routes from Guanine

Compound 75128-77-7 undergoes ammonolysis (NH₃/EtOH, 60 h) to give acyclovir in 39% isolated yield [1]. In the same paper, the 2‑methylthioadenine precursor (CAS 75128-76-6) yields only the adenine analogue, which then requires a separate hydrolysis of the 6‑amino group and re‑amination at the 2‑position to reach acyclovir [2]. The 2‑methylthiohypoxanthine therefore collapses two functional‑group interconversions into a single ammonolysis step, whereas the conventional guanine‑based route (e.g., silylation‑alkylation‑deprotection) requires three to four steps with cumulative yields typically <50% [3].

acyclonucleoside synthesis ammonolysis acyclovir production

Chemical Stability: 2-Methylthiohypoxanthine vs. 2-Amino‑6‑chloropurine Intermediates

The 2‑methylthio‑6‑oxo purine scaffold of 75128-77-7 is chemically stable under ambient storage conditions. In contrast, the commonly used acyclovir intermediate 2‑amino‑6‑chloropurine (CAS 10310-21-1) is moisture‑sensitive and prone to hydrolysis of the 6‑chloro group, leading to purity degradation over time. A predicted logP of -0.4 for 75128-77-7 [1] versus -1.03 for 2‑amino‑6‑chloropurine indicates reduced aqueous solubility and lower hygroscopicity, factors that correlate with improved long‑term storage stability [2].

chemical stability storage intermediate robustness

Xanthine Oxidase Inhibition: 2-Methylthiohypoxanthine vs. Allopurinol

A close analogue of the target compound, 2‑methylthiohypoxanthine (differing only in the absence of the 9‑hydroxyethoxymethyl side chain), has been reported as a competitive inhibitor of bovine xanthine oxidase with Ki = 820 nM [1]. Under the same assay conditions, allopurinol (the clinical xanthine oxidase inhibitor) exhibits a Ki of approximately 700 nM after metabolic activation, suggesting that the 2‑methylthio motif imparts intrinsic inhibitory potency comparable to the established drug [2]. The 9‑hydroxyethoxymethyl side chain in 75128-77-7 is expected to further modulate potency by altering active‑site occupancy, providing a scaffold for structure‑guided optimisation.

xanthine oxidase enzyme inhibition structure‑activity relationship

Commercial Availability and Purity: 97% Assured Batch Consistency vs. Custom Synthesised Analogues

Compound 75128-77-7 is commercially available from multiple Chinese and international suppliers with a standard catalog purity of 97% (HPLC) . In contrast, the closely related 2‑methylthioadenine intermediate (CAS 75128-76-6) and the des-methylthio hypoxanthine analogue (9‑(2‑hydroxyethoxymethyl)hypoxanthine) are mostly offered only as custom synthesis items with no guaranteed purity and lead times of 4–12 weeks . The ready availability and batch‑to‑batch consistency of 75128-77-7 reduce procurement lead time and minimize the burden of in‑house re‑purification.

procurement purity supply chain

Recommended Application Scenarios for 9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one


Process Chemistry: Divergent Synthesis of Acyclovir and 2‑Substituted Analogues

Process R&D groups aiming to produce acyclovir or explore C2‑modified analogues can use 75128-77-7 as a common late‑stage intermediate [1]. The single‑step ammonolysis to acyclovir (39% yield) avoids protecting‑group manipulations and can be telescoped with the preceding alkylation step, reducing the overall step count from 3–4 to 2 and cutting solvent and purification costs by approximately 30–40% relative to the guanine silylation route [2].

Medicinal Chemistry: Xanthine Oxidase Inhibitor Lead Optimisation

The 2‑methylthiohypoxanthine core of 75128-77-7 provides a starting scaffold for xanthine oxidase inhibitor programs [1]. With an analogue Ki of 820 nM against bovine XO, the scaffold already matches the potency of allopurinol’s active metabolite without requiring metabolic activation. The 9‑hydroxyethoxymethyl side chain can be elaborated to explore additional binding interactions, accelerate hit‑to‑lead timelines, and generate patentable chemical matter distinct from allopurinol analogues [2].

Analytical Reference Standard for Acyclovir Impurity Profiling

Because 75128-77-7 is a key intermediate in the furazano‑pyrimidine synthesis of acyclovir, it can appear as a process impurity in acyclovir active pharmaceutical ingredient (API) [1]. With a commercial purity of 97% and stable supply, the compound serves as a well‑characterised reference standard for HPLC impurity qualification, enabling compliance with ICH Q3A guidelines during ANDA filing [2].

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